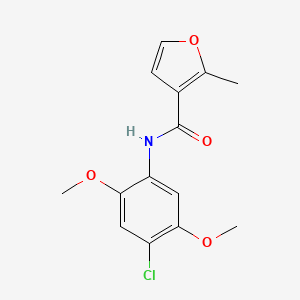
1-(2,3-dichlorobenzyl)-4-(2-fluorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar piperazine derivatives involves complex chemical processes. For example, 1-(2,3-dichlorophenyl)piperazine is synthesized through a series of reactions starting from 2,6-dichloro-nitrobenzene and piperazine, including alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, with a total yield of 48.2% (Quan, 2006). These steps highlight the complexity and efficiency of synthesis methods in producing piperazine derivatives.
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives through techniques like X-ray diffraction reveals detailed crystallographic information. For instance, the crystal and molecular structure of a related piperazine compound was determined, showing a monoclinic crystal class in the space group P21/c, indicating a detailed geometric arrangement of atoms within the compound (Naveen et al., 2009).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, the synthesis and characterization of benzylpiperazine derivatives related to cerebral vasodilators indicate the potential for chemical modifications to achieve desired biological effects (Ohtaka et al., 1989).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as crystal structure, are critical for understanding their potential applications. The analysis of crystal and molecular structures provides insights into the stability and solubility of these compounds, which are essential for their practical applications (Awasthi et al., 2014).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including reactivity and biological activity, are significantly influenced by their molecular structure. Studies on the synthesis and antimicrobial activity of various derivatives highlight the role of chemical modifications in determining their efficacy against microbial strains (Chandra et al., 2006).
properties
IUPAC Name |
1-[(2,3-dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2FN2/c18-14-5-3-4-13(17(14)19)12-21-8-10-22(11-9-21)16-7-2-1-6-15(16)20/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKHEBKWMJZFPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-6-methyl-2-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5667768.png)
![N-(2-methoxyethyl)-3-[(1-naphthoylamino)methyl]piperidine-1-carboxamide](/img/structure/B5667777.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide](/img/structure/B5667788.png)
![5-fluoro-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinazolin-4-amine](/img/structure/B5667794.png)
![2-[3-(1-tert-butyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)phenoxy]acetamide](/img/structure/B5667795.png)
![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[4-(1H-tetrazol-1-yl)benzoyl]pyrrolidin-3-amine](/img/structure/B5667806.png)
![ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5667817.png)
![(3aR*,6aR*)-2-acetyl-5-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5667821.png)
![7-isopropyl-2-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5667825.png)


![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-pyrazin-2-yl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5667847.png)
![N,N-dimethyl-2-({[3-(2-oxoazepan-1-yl)propanoyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5667852.png)
![N,N-dimethyl-2-{[(2-thienylcarbonyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5667861.png)